3,3'-Dichloroazoxybenzene

描述

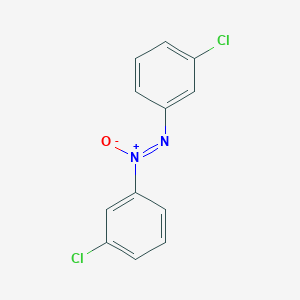

3,3’-Dichloroazoxybenzene is an organic compound with the molecular formula C12H8Cl2N2O. It is a member of the azoxybenzene family, characterized by the presence of an azoxy group (N=N-O) linking two benzene rings. This compound is notable for its applications in various fields, including organic synthesis and material science.

准备方法

Synthetic Routes and Reaction Conditions: 3,3’-Dichloroazoxybenzene can be synthesized through the photoreduction of nitrobenzene derivatives. The process involves the reduction of 3,3’-dichloronitrobenzene using a photocatalyst under visible light irradiation. The reaction is typically carried out in a flow microreactor, which enhances the yield and selectivity of the product .

Industrial Production Methods: Industrial production of 3,3’-Dichloroazoxybenzene often involves the reduction of 3,3’-dichloronitrobenzene in the presence of formaldehyde and a caustic lye solution. The reaction is catalyzed by Diclone and Dinol-25, followed by hydrogenation using activated Raney Nickel catalyst in dimethylformamide under inert conditions .

Types of Reactions:

Oxidation: The compound can be oxidized to form various chlorinated azobenzenes.

Substitution: It can participate in electrophilic substitution reactions, where the chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions:

Reduction: Hydrogenation using Raney Nickel catalyst in dimethylformamide.

Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products Formed:

3,3’-Dichlorohydrazobenzene: Formed through reduction.

Chlorinated Azobenzenes: Formed through oxidation.

Substituted Azoxybenzenes: Formed through substitution reactions.

科学研究应用

Chemistry

In the field of synthetic organic chemistry, 3,3'-Dichloroazoxybenzene serves as an intermediate for synthesizing various azo dyes and pigments. Its unique structure allows for electrophilic substitution reactions, making it a versatile building block in dye chemistry.

Table 1: Chemical Reactions Involving DCAB

| Reaction Type | Products | Conditions |

|---|---|---|

| Electrophilic Substitution | Various substituted azobenzenes | Acidic medium, controlled temperature |

| Reduction | 3,3'-Dichloroaniline | Metal catalysts, hydrogen atmosphere |

| Oxidation | Nitro derivatives | Oxidizing agents (e.g., KMnO4) |

Biology

Research has indicated that this compound exhibits potential biological activities, including antimicrobial properties. Studies have shown its efficacy against various bacterial strains, making it a candidate for further exploration in pharmaceutical applications.

Case Study: Antimicrobial Activity

- Objective: To evaluate the antimicrobial effects of DCAB.

- Methodology: Disk diffusion method on agar plates inoculated with bacterial cultures.

- Results: Significant inhibition zones observed against Gram-positive bacteria.

Environmental Science

The environmental fate of this compound has been studied concerning its photochemical behavior under sunlight exposure. Its degradation products may pose ecological risks; thus, understanding its photodegradation pathways is essential for assessing environmental impact.

Table 2: Photodegradation Pathways of DCAB

| Environmental Factor | Reaction Type | Degradation Products |

|---|---|---|

| UV Light Exposure | Photolysis | Chlorinated phenols |

| pH Variation | Hydrolysis | Non-chlorinated aromatic compounds |

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and polymers. Its unique properties lend themselves to applications in coatings and plastics where enhanced durability and chemical resistance are required.

Industrial Use Cases:

- Coatings: Utilized in formulations requiring high-performance characteristics.

- Plastics: Acts as a stabilizer or additive to enhance material properties.

作用机制

The mechanism of action of 3,3’-Dichloroazoxybenzene involves its interaction with molecular targets through its azoxy group. The compound can undergo photoisomerization, where the azoxy group switches between trans and cis configurations upon exposure to light. This property is exploited in various applications, including photochemical switches and sensors .

相似化合物的比较

- 2,2’-Dichloroazoxybenzene

- 4,4’-Dichloroazoxybenzene

- Azobenzene

Comparison: 3,3’-Dichloroazoxybenzene is unique due to the specific positioning of chlorine atoms on the benzene rings, which influences its chemical reactivity and physical properties. Compared to 2,2’- and 4,4’-dichloroazoxybenzenes, the 3,3’-isomer exhibits different photochemical behaviors and reactivity patterns, making it suitable for distinct applications in material science and organic synthesis .

生物活性

3,3'-Dichloroazoxybenzene is a chemical compound that has garnered attention due to its biological activity, particularly in relation to its potential health effects and mechanisms of action. This article provides a comprehensive overview of the biological activity associated with this compound, drawing on diverse research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound is an azoxy compound derived from the reaction of 3,3'-dichlorobenzidine. Its structure consists of two aromatic rings connected by an azoxy (-N=N-) linkage, with chlorine substituents at the 3 and 3' positions. This molecular arrangement is significant as it influences the compound's reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its mutagenic and carcinogenic potential. Various studies have indicated that this compound exhibits significant toxicity in both in vitro and in vivo models.

Mutagenicity and Carcinogenicity

Research has demonstrated that this compound is mutagenic, capable of inducing DNA damage and increasing the frequency of sister chromatid exchanges in mammalian cells. For instance, studies conducted by Bratcher and Sikka (1982) and later by Chen et al. (2014) showed that exposure to this compound resulted in unscheduled DNA synthesis, indicating its potential to disrupt normal cellular processes .

Table 1: Summary of Mutagenicity Studies

| Study Reference | Model | Findings |

|---|---|---|

| Bratcher & Sikka (1982) | In vitro | Induced sister chromatid exchanges |

| Chen et al. (2014) | In vitro | Increased unscheduled DNA synthesis |

| Ashby & Mohammed (1988) | In vivo | Induced micronuclei formation |

Health Effects

The health effects associated with this compound exposure have been evaluated through various epidemiological studies and animal models. The primary endpoints investigated include cancer incidence, genotoxicity, and other systemic effects.

- Cancer : Epidemiological studies indicate a correlation between exposure to this compound and increased cancer risk among workers in industries utilizing this compound .

- Genotoxicity : In vivo studies have shown that this compound can lead to DNA adduct formation, which serves as a biomarker for exposure and early biological effects .

Table 2: Health Effects Observed in Animal Studies

| Endpoint | Observed Effects |

|---|---|

| Cancer | Increased tumor incidence |

| Genotoxicity | DNA damage; micronuclei induction |

| Neurological Effects | Behavioral changes in exposed animals |

The mechanisms through which this compound exerts its biological effects involve several pathways:

- DNA Damage : The compound interacts with DNA, leading to strand breaks and adduct formation.

- Oxidative Stress : It may induce oxidative stress within cells, contributing to cellular dysfunction and apoptosis.

- Hormonal Disruption : Some studies have suggested potential anti-androgenic activity, which could influence hormonal pathways .

Case Studies

Several case studies highlight the implications of exposure to this compound:

- A study involving factory workers exposed to dyes containing this compound reported higher incidences of bladder cancer compared to non-exposed populations.

- Animal studies have revealed that prolonged oral exposure leads to significant liver damage and alterations in metabolic pathways.

属性

IUPAC Name |

(3-chlorophenyl)-(3-chlorophenyl)imino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O/c13-9-3-1-5-11(7-9)15-16(17)12-6-2-4-10(14)8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCDGVDBGGCCLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N=[N+](C2=CC(=CC=C2)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139-24-2 | |

| Record name | Diazene, 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3'-DICHLOROAZOXYBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。